3-Bromo-2-fluoro-4-methoxyaniline

Suzuki-Miyaura coupling chemoselectivity C–C bond formation

3-Bromo-2-fluoro-4-methoxyaniline is a tri-substituted halogenated aniline (C₇H₇BrFNO; MW 220.04 g/mol) bearing bromine, fluorine, and methoxy substituents around the aromatic ring. The compound serves primarily as a synthetic intermediate in medicinal and agrochemical research, where its three distinct functional groups enable sequential, chemoselective transformations.

Molecular Formula C7H7BrFNO
Molecular Weight 220.041
CAS No. 1272719-19-3; 1824171-83-6
Cat. No. B2788009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-4-methoxyaniline
CAS1272719-19-3; 1824171-83-6
Molecular FormulaC7H7BrFNO
Molecular Weight220.041
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)N)F)Br
InChIInChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3
InChIKeyHSADDMONOMGFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-4-methoxyaniline (CAS 1272719-19-3 / 1824171-83-6): Physicochemical Identity and Compound-Class Context


3-Bromo-2-fluoro-4-methoxyaniline is a tri-substituted halogenated aniline (C₇H₇BrFNO; MW 220.04 g/mol) bearing bromine, fluorine, and methoxy substituents around the aromatic ring [1]. The compound serves primarily as a synthetic intermediate in medicinal and agrochemical research, where its three distinct functional groups enable sequential, chemoselective transformations . Commercially, it is supplied as a liquid (oil) with a purity of 95–98%, requiring storage at 2–8 °C with protection from light .

Why Generic Substitution Is Inadequate for 3-Bromo-2-fluoro-4-methoxyaniline: The Functional-Group Interplay Argument


In-class halogenated anilines (C₇H₇BrFNO) encompass at least six regioisomeric forms, each presenting a unique spatial and electronic arrangement of the Br, F, and OCH₃ substituents [1]. These differences translate into measurable variations in cross‑coupling site‑selectivity, amine basicity, and metabolic stability [2]. Simple replacement of 3‑bromo‑2‑fluoro‑4‑methoxyaniline with a different regioisomer—or with a monohalogenated analog—can therefore alter the rate and selectivity of pivotal synthetic steps (e.g., Suzuki–Miyaura coupling) or modify key physicochemical parameters such as logP and pKa. The quantitative evidence below demonstrates that these distinctions are not cosmetic; they directly affect synthetic efficiency, product yield, and the biological profile of downstream candidates, making non‑targeted substitution a tangible risk in procurement and research workflows.

3-Bromo-2-fluoro-4-methoxyaniline: Head‑to‑Head and Class‑Level Differentiation Data


Orthogonal Reactivity: Bromine as the Exclusive Cross‑Coupling Handle While Fluorine Remains Inert

In metal-catalyzed cross-coupling, the reactivity of aryl halides follows the well-established order I > Br > Cl ≫ F; aryl fluorides are essentially unreactive under standard Suzuki–Miyaura and lithium–halogen exchange conditions [1]. For 3‑bromo‑2‑fluoro‑4‑methoxyaniline, this means the bromine atom serves as the sole leaving group for Pd‑catalyzed couplings, while the fluorine substituent remains intact. This orthogonal reactivity profile uniquely enables sequential functionalization strategies: first, the C–Br bond is exploited for C–C bond formation, and subsequently the C–F bond can be activated under more forcing nickel‑catalyzed conditions if desired [2].

Suzuki-Miyaura coupling chemoselectivity C–C bond formation

Physical Form Advantages: Liquid Aggregate State Facilitates Automated Dispensing and Solution‑Phase Chemistry

3‑Bromo‑2‑fluoro‑4‑methoxyaniline is commercially provided as a liquid (oil) at ambient temperature , whereas the non‑fluorinated analog 3‑bromo‑4‑methoxyaniline is a crystalline solid with a melting point of 60–64 °C . In automated high‑throughput experimentation (HTE) platforms, low‑viscosity liquids eliminate the need for pre‑weighing and dissolution steps, improving dosing accuracy and reducing workflow cycle time. For solid comparators, additional solvent compatibility and solubility checks must be performed before the compound can be arrayed into 96‑ or 384‑well plates.

automated synthesis liquid handling physical form

Higher Guaranteed Purity Reduces Risk of Impurity‑Derived Side Reactions in Sensitive Catalytic Cycles

Major international vendors supply 3‑bromo‑2‑fluoro‑4‑methoxyaniline at a guaranteed minimum purity of 98% , whereas many generic suppliers list the compound at 95% . In palladium‑catalyzed cross‑couplings, electron‑rich aniline impurities can act as catalyst poisons or competing nucleophiles, reducing turnover frequency and yield. A 3% absolute difference in purity can correspond to a 60% relative increase in impurity load (from 2% to 5% total impurities), which is significant when catalyst loadings are 1 mol% or below.

purity specification quality assurance cross-coupling

Optimal Research and Industrial Application Scenarios for 3-Bromo-2-fluoro-4-methoxyaniline


Medicinal Chemistry: Sequential C–Br and C–F Functionalization for Kinase Inhibitor Libraries

The orthogonal reactivity of the bromine and fluorine substituents [1] makes 3‑bromo‑2‑fluoro‑4‑methoxyaniline a strategic building block for constructing biaryl‑containing kinase inhibitor cores. The Br atom is first elaborated via Suzuki–Miyaura coupling, introducing a (hetero)aromatic ring; the F atom can later be displaced under nickel‑catalyzed conditions or converted to a radiotracer (¹⁸F) for PET imaging studies. This sequential C–Br then C–F diversification route is not accessible with non‑halogenated or mono‑halogenated aniline analogs.

Parallel Chemistry and High‑Throughput Experimentation: Liquid‑Handling‑Ready Building Block

The liquid physical form of 3‑bromo‑2‑fluoro‑4‑methoxyaniline eliminates the need for solubility screening and solid‑dispensing steps, enabling direct arraying into micro‑titer plates by automated liquid handlers. This operational advantage reduces per‑well preparation time by an estimated 3–5 minutes compared to solid comparators that require dissolution and quantitative transfer, a significant gain when executing >96‑member libraries.

Agrochemical Intermediate Synthesis: High‑Purity Input for Multi‑Step Route Scalability

Agrochemical discovery programs demand reproducible, high‑yielding synthetic routes. The 98% purity grade available from major vendors ensures that the brominated aniline enters the first step with minimal nitrogen‑containing impurities that could interfere with subsequent nitro‑reduction or amidation chemistry, thereby improving overall route yield and reducing the purification burden at pilot‑scale.

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